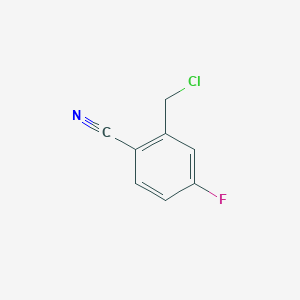

2-(Chloromethyl)-4-fluorobenzonitrile

Description

Overview and Significance in Modern Organic Synthesis

2-(Chloromethyl)-4-fluorobenzonitrile is a polysubstituted aromatic compound that has garnered attention in the field of organic chemistry for its role as a versatile synthetic intermediate. Its molecular architecture, featuring a benzonitrile (B105546) core substituted with a reactive chloromethyl group and an electron-withdrawing fluorine atom, makes it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups imparts distinct reactivity and electronic properties to the molecule.

The significance of this compound in modern organic synthesis lies primarily in its utility as a precursor for pharmaceuticals and agrochemicals. chemimpex.com The chloromethyl group (-CH₂Cl) at the 2-position serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reaction with nucleophiles such as amines, alcohols, and thiols, enabling the construction of diverse molecular scaffolds. chemimpex.com

Simultaneously, the fluorine atom at the 4-position and the nitrile group (-C≡N) influence the molecule's electronic nature. The fluorine atom acts as a strong electron-withdrawing group through induction, while the nitrile group further polarizes the aromatic ring. vulcanchem.com This electronic arrangement enhances the reactivity of the chloromethyl group, making it a prime site for chemical modification. The presence of fluorine is also a key feature in many modern pharmaceuticals, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Consequently, this compound is a key starting material for creating targeted therapies and novel materials. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol nih.gov |

| CAS Number | 1261742-22-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67 - 71 °C chemimpex.com |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents |

Historical Context of Fluorinated Benzonitriles in Chemical Sciences

The development and use of fluorinated benzonitriles are rooted in the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride (B91410). nih.gov However, the deliberate incorporation of fluorine into aromatic systems to create compounds like fluorobenzonitriles came much later.

A significant breakthrough was the Schiemann reaction, discovered by Günther Schiemann and Günther Balz in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. nih.gov Another pivotal development was the halogen exchange (Halex) process, where chlorine atoms on an activated aromatic ring are replaced by fluorine using an alkali metal fluoride like potassium fluoride (KF). nih.govgoogle.com These methods paved the way for the synthesis of a wide array of fluoroaromatic compounds, including fluorobenzonitriles.

In the mid-20th century, the unique properties conferred by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—were increasingly recognized and exploited in medicinal chemistry and materials science. nih.govresearchgate.net Fluorine's introduction into bioactive molecules was found to modulate properties like metabolic stability, bioavailability, and binding affinity. researchgate.netacs.org This led to a surge in demand for fluorinated building blocks, including variously substituted fluorobenzonitriles, which serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Today, fluorinated compounds represent a significant portion of all new drugs and agrochemicals approved for the market. researchgate.net

Scope of Academic Research on this compound

Academic and industrial research involving this compound focuses on its application as a key intermediate in the synthesis of high-value chemical entities. The compound's bifunctional nature—possessing both a nucleophilic substitution site (the chloromethyl group) and a modifiable nitrile group on a fluorinated ring—makes it a target of interest for constructing complex molecular frameworks.

Research efforts have demonstrated its utility in the synthesis of biologically active molecules for drug discovery. chemimpex.com For instance, the reactive chloromethyl group is ideal for linking the fluorobenzonitrile moiety to other molecular fragments. This is particularly relevant in the development of targeted therapies where specific structural motifs are required for biological activity. Its related bromo-analogue, 2-(Bromomethyl)-4-fluorobenzonitrile, is explicitly mentioned as an essential intermediate for creating diverse biologically active molecules and for use in the development of agrochemicals and pharmaceuticals. chemimpex.com

Patents and scientific literature describe synthetic routes where this compound is a starting material. One prominent synthesis route involves the chloromethylation of 4-fluorobenzonitrile (B33359) using reagents like formaldehyde (B43269) and hydrochloric acid, often catalyzed by a Lewis acid such as zinc chloride. vulcanchem.com This reaction proceeds through electrophilic aromatic substitution to install the chloromethyl group onto the 4-fluorobenzonitrile scaffold. vulcanchem.com The resulting compound is then used in subsequent steps, typically involving nucleophilic substitution at the chloromethyl carbon, to build more elaborate structures for various research applications in medicinal chemistry and materials science. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKXOFHBHPDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 4 Fluorobenzonitrile

Key Chemical Reactions and Reactivity Profiles

The chemical reactivity of 2-(chloromethyl)-4-fluorobenzonitrile is dominated by the chloromethyl group, which serves as a versatile handle for introducing a wide array of functionalities through nucleophilic substitution.

The chloromethyl group (-CH₂Cl) attached to the benzonitrile (B105546) ring is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions. The benzene (B151609) ring stabilizes the transition state (in an SN2 reaction) or a potential carbocation intermediate (in an SN1 reaction), enhancing the reactivity of the C-Cl bond compared to a simple alkyl chloride.

The reaction with a nucleophile (Nu⁻) can be generalized as follows:

4-F-C₆H₃(CN)-CH₂Cl + Nu⁻ → 4-F-C₆H₃(CN)-CH₂Nu + Cl⁻

This reactivity is exploited in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds like proteolysis-targeting chimeras (PROTACs). nih.govnih.gov In PROTAC synthesis, the electrophilic chloromethyl group can be used to connect the core molecule to a linker system. A wide range of nucleophiles can be employed in these reactions.

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Hydroxide (OH⁻), Alkoxides (RO⁻) | Benzylic Alcohols, Ethers |

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Benzylic Amines chemguide.co.uk |

| Sulfur | Hydrosulfide (SH⁻), Thiolates (RS⁻) | Benzylic Thiols, Thioethers |

| Carbon | Cyanide (CN⁻) | Arylacetonitriles |

| Halogen | Iodide (I⁻) | Benzylic Iodides (Finkelstein reaction) |

The choice between an SN1 and SN2 mechanism depends on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. Strong, unhindered nucleophiles and polar aprotic solvents generally favor the SN2 pathway, while weaker nucleophiles and polar protic solvents can promote an SN1 mechanism.

Nucleophilic Substitution Reactions

Condensation Reactions for Complex Molecule Synthesis

The chloromethyl group in this compound serves as a potent electrophile, readily participating in condensation reactions with a wide range of nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules. These reactions typically proceed via a nucleophilic substitution mechanism (SN2), where a nucleophile displaces the chloride ion.

The versatility of this reaction allows for the introduction of diverse functionalities, leading to the creation of larger and more elaborate molecular architectures. Common nucleophiles that can be employed in condensation reactions with this compound include amines, thiols, and alcohols.

| Nucleophile Type | Product Type | Significance |

| Amines | Substituted benzylamines | Formation of key intermediates for pharmaceuticals. |

| Thiols | Thioethers | Introduction of sulfur-containing moieties. |

| Alcohols/Phenols | Ethers | Creation of ether linkages for various applications. |

This table is generated based on established chemical principles of condensation reactions.

Reactions with Pyrimidine (B1678525) Derivatives

A significant application of the reactivity of the chloromethyl group is demonstrated in the synthesis of pharmaceutical agents involving pyrimidine derivatives. While direct reaction examples with this compound are not extensively documented in publicly available literature, the analogous compound, 2-(bromomethyl)-4-fluorobenzonitrile, is a key intermediate in the synthesis of the antidiabetic drug, Trelagliptin. google.com

In this synthesis, 2-(bromomethyl)-4-fluorobenzonitrile is condensed with 3-methyl-6-chlorouracil in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. google.com This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the uracil (B121893) derivative acts as the nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. Given the similar reactivity of chloromethyl and bromomethyl groups as leaving groups in nucleophilic substitution reactions, a parallel reaction pathway is expected for this compound.

The resulting intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, is then further functionalized to yield Trelagliptin. google.com This highlights the utility of 2-(halomethyl)-4-fluorobenzonitrile derivatives in constructing complex drug molecules containing the pyrimidine scaffold.

Formation of Heterocyclic Ring Systems (e.g., Oxadiazoles, Quinolines, Imidazoles)

Oxadiazoles: The nitrile functionality of this compound could, in principle, be utilized in the synthesis of 1,2,4-oxadiazoles. A common method for constructing this ring system is the reaction of a nitrile with a nitrile oxide, generated in situ from an oxime. Alternatively, the nitrile can be converted to an amidoxime, which can then be cyclized with a variety of reagents.

Quinolines: The synthesis of quinoline (B57606) rings often involves the cyclization of precursors containing aniline (B41778) or o-aminobenzaldehyde moieties. While this compound does not possess these functionalities directly, it could be chemically modified to introduce the necessary groups for subsequent quinoline ring formation. For instance, the chloromethyl group could be used to alkylate an appropriate aniline derivative, which could then undergo a cyclization reaction.

Imidazoles: The synthesis of imidazole (B134444) rings can be achieved through various multicomponent reactions. The chloromethyl group of this compound could potentially be used to N-alkylate a pre-formed imidazole ring or to participate in a reaction with suitable precursors to form the imidazole ring itself.

Oxidation and Reduction Pathways

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. However, the nitrile group is generally resistant to oxidation. The oxidation of the analogous compound, 4-(chloromethyl)-3-fluorobenzonitrile (B1352944), is known to yield the corresponding carboxylic acid. Strong oxidizing agents would be required for this transformation.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). thieme-connect.delibretexts.org This reduction provides a pathway to benzylamine (B48309) derivatives. For instance, the reduction of 4-(chloromethyl)-3-fluorobenzonitrile can form 4-(aminomethyl)-3-fluorobenzonitrile.

| Functional Group | Transformation | Reagent/Condition | Product Functional Group |

| -CH₂Cl | Oxidation | Strong oxidizing agents | -CHO or -COOH |

| -C≡N | Reduction | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ |

This table outlines the expected oxidation and reduction pathways based on the known reactivity of the functional groups.

Hydrolysis of Nitrile Group to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

In the presence of a base, such as sodium hydroxide, heating the nitrile leads to the formation of a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The hydrolysis of the nitrile group provides a route to 2-(chloromethyl)-4-fluorobenzoic acid and its derivatives, which are valuable intermediates in organic synthesis.

Aryl Dechlorination and Defluorination Reactions using Organic Super Photoreductants

A notable reaction involving a closely related compound is the aryl dechlorination of 2-chloro-4-fluorobenzonitrile (B42565) using an organic super photoreductant. rsc.org In this process, direct excitation of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) with light-emitting diodes generates a powerful stoichiometric reductant. This excited state of TDAE is capable of reducing aryl chlorides. rsc.org

In a study, the photochemical reduction of 2-chloro-4-fluorobenzonitrile to 4-fluorobenzonitrile (B33359) was achieved using 1.25 equivalents of TDAE in deuterated acetone. rsc.org Irradiation at 440 nm for two hours at room temperature resulted in a 50% yield of the dechlorinated product. rsc.org This reaction demonstrates a method for the selective removal of the aryl chlorine atom under mild, photochemically-driven conditions. While this specific example does not involve the chloromethyl group of the title compound, it highlights a potential transformation of the aromatic core.

Functional Group Interconversions and Modifications

Beyond the primary reactions of the chloromethyl and nitrile groups, this compound can undergo various other functional group interconversions. The chloromethyl group, being a good leaving group, can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide array of functional groups at the benzylic position.

Examples of such interconversions include the reaction with:

Azide ions to form the corresponding benzyl (B1604629) azide, which can be further reduced to a benzylamine or used in click chemistry.

Cyanide ions to introduce a second nitrile group, forming a cyanomethyl derivative.

Thiolates to generate thioethers.

These functional group interconversions significantly expand the synthetic utility of this compound, making it a versatile starting material for the synthesis of a diverse range of compounds.

| Reagent | Product Functional Group |

| Sodium Azide (NaN₃) | Benzyl Azide (-CH₂N₃) |

| Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Sodium Thiolate (RSNa) | Thioether (-CH₂SR) |

This table illustrates potential functional group interconversions of the chloromethyl group based on established SN2 reactions.

Catalytic Approaches in this compound Chemistry

Catalytic strategies play a pivotal role in harnessing the reactivity of this compound for the synthesis of more complex molecules. These approaches provide milder reaction conditions, greater functional group tolerance, and higher selectivity compared to traditional stoichiometric methods.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to fluorinated compounds like this compound opens avenues for the construction of diverse molecular architectures. The benzylic chloride moiety of this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the reactivity of analogous substituted benzyl chlorides is well-documented, particularly in palladium- and nickel-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. In the context of this compound, the chloromethyl group can participate in such reactions, typically after conversion to a more suitable organometallic species or by direct coupling with a suitable partner. For instance, after conversion to its corresponding organoboron or organozinc reagent, the 2-(borylmethyl)- or 2-(zincomethyl)-4-fluorobenzonitrile could readily participate in Suzuki or Negishi couplings with various aryl, heteroaryl, or vinyl halides.

Direct coupling of the chloromethyl group is also a viable strategy. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to proceed with high selectivity, offering a complementary approach to palladium-catalyzed systems. This methodology could potentially be applied to this compound to introduce allyl groups.

The following table illustrates the types of products that could be expected from transition-metal-catalyzed cross-coupling reactions involving a benzyl chloride substrate analogous to this compound.

| Catalyst System | Reactant A (Analogous to this compound) | Reactant B | Product Type |

| Pd(PPh₃)₄ / Base | 2-(Borylmethyl)-4-fluorobenzonitrile | Aryl Halide | 2-(Arylmethyl)-4-fluorobenzonitrile |

| NiCl₂(dppp) | This compound | Grignard Reagent | 2-(Alkyl/Arylmethyl)-4-fluorobenzonitrile |

| PdCl₂(PPh₃)₂ / CuI | This compound | Terminal Alkyne | 2-(Alkynylmethyl)-4-fluorobenzonitrile |

This table presents potential reactions based on established transition-metal catalysis with analogous benzyl chloride compounds.

In recent years, organocatalysis has emerged as a powerful alternative and complement to transition-metal catalysis. These metal-free catalytic systems offer advantages in terms of cost, toxicity, and sensitivity to air and moisture. For a substrate like this compound, organocatalysis can be employed to mediate a variety of transformations, particularly those involving the activation of the benzylic chloride for nucleophilic substitution.

One prominent application of organocatalysis in this context is the activation of benzyl halides for the alkylation of nucleophiles. Chiral amine or phosphine (B1218219) catalysts can be used to promote enantioselective alkylations. For example, a cinchona alkaloid-derived catalyst could be used to facilitate the asymmetric alkylation of a pronucleophile, such as a malonic ester, with this compound, leading to the formation of a chiral product.

Furthermore, recent advancements have demonstrated the use of organocatalysts in photochemical settings to generate carbon radicals from benzyl halides via an SN2 pathway. This approach avoids the need for initiators or reliance on the redox properties of the halide. Such a strategy could be applied to this compound to generate a benzylic radical, which could then participate in various radical-mediated transformations, including additions to alkenes or conjugate additions.

The table below provides examples of organocatalytic transformations that could be applied to this compound, based on literature precedents with similar substrates.

| Organocatalyst | Reactant A (this compound) | Reactant B | Transformation |

| Chiral Phase-Transfer Catalyst | This compound | Glycine Schiff Base | Asymmetric α-Alkylation |

| Dithiocarbonyl Anion (Photocatalyst) | This compound | Silyl Enol Ether | Radical α-Alkylation of Ketone |

| Chiral Amine | This compound | Aldehyde | Asymmetric α-Benzylation |

This table illustrates potential applications of organocatalysis to this compound based on known reactions of analogous benzyl halides.

The principles of chemo-, regio-, and stereoselectivity are paramount in modern organic synthesis, enabling the precise construction of complex molecules. In the context of this compound, which possesses multiple reactive sites, the ability to selectively transform one functional group in the presence of others is crucial.

Chemoselectivity refers to the preferential reaction of one functional group over another. For this compound, a key challenge is to achieve selective reaction at the chloromethyl group without affecting the nitrile or the fluoro-substituted aromatic ring. Transition-metal catalysts can often provide high chemoselectivity. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid would be expected to occur exclusively at the C-Cl bond of the chloromethyl group, leaving the nitrile and C-F bond intact.

Regioselectivity involves the control of the position of a chemical reaction. While the primary site of reactivity on this compound is the benzylic chloride, regioselectivity can become a factor in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the fluorine, nitrile, and chloromethyl substituents would influence the position of any further substitution on the ring.

Stereoselectivity is the control of the stereochemical outcome of a reaction. As this compound is achiral, the introduction of stereoselectivity would require a reaction that creates a new stereocenter. As mentioned in the organocatalysis section, the use of chiral catalysts can enable the enantioselective alkylation of nucleophiles with this compound, leading to the formation of optically active products. For instance, an organocatalyzed enantioselective bromochlorination of an unsaturated system could potentially utilize a substrate derived from this compound to generate a product with controlled stereochemistry.

The following table summarizes the key aspects of selective catalysis as they would apply to reactions involving this compound.

| Selectivity Type | Reaction Example | Expected Outcome for this compound |

| Chemoselectivity | Palladium-catalyzed Sonogashira coupling | Selective reaction at the C-Cl bond of the chloromethyl group. |

| Regioselectivity | Friedel-Crafts acylation | Substitution on the aromatic ring directed by the existing substituents. |

| Stereoselectivity | Asymmetric phase-transfer alkylation | Formation of an enantioenriched product with a new stereocenter. |

This table provides a conceptual overview of how different types of selectivity could be achieved in reactions involving this compound.

Iii. Applications of 2 Chloromethyl 4 Fluorobenzonitrile in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

In medicinal chemistry, 2-(Chloromethyl)-4-fluorobenzonitrile is valued for its role as a versatile intermediate in the creation of active pharmaceutical ingredients (APIs). The benzyl (B1604629) chloride moiety provides a reactive site for nucleophilic substitution, enabling the attachment of the benzonitrile (B105546) scaffold to various heterocyclic and complex organic structures.

A prominent application of this compound is in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. samipubco.com The compound serves as a key intermediate for introducing the 4-fluoro-2-cyanobenzyl group into the final drug structure.

The synthesis involves a condensation reaction between this compound and a pyrimidine (B1678525) derivative, typically 6-chloro-3-methyluracil. google.com This reaction forms a crucial carbon-nitrogen bond, linking the two primary structural components of Trelagliptin. According to patent literature, this process can be optimized for efficiency and safety. One patented method describes starting with 2-hydroxymethyl-4-fluorobenzonitrile, which undergoes a chlorination reaction to yield this compound. google.com This intermediate is then reacted with 6-chloro-3-methyluracil in the presence of a base to form the condensed product, 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile. google.com This subsequent intermediate is then further processed to yield Trelagliptin. google.com

Alternative synthesis routes may use the bromo-analogue, 2-(bromomethyl)-4-fluorobenzonitrile, which reacts similarly. samipubco.comgoogle.com The choice between the chloro and bromo derivative can depend on factors such as reactivity, stability, and cost. google.comgoogle.com Some processes note that using this compound may require a catalyst, such as potassium iodide or sodium iodide, to enhance the reaction rate, whereas the more reactive 2-(bromomethyl)-4-fluorobenzonitrile can often be used without a catalyst. google.com

| Step | Starting Material(s) | Key Reagent | Intermediate Product | Reference |

|---|---|---|---|---|

| 1 | 2-Hydroxymethyl-4-fluorobenzonitrile | Chlorinating Agent (e.g., Thionyl chloride) | This compound | google.com |

| 2 | This compound; 6-Chloro-3-methyluracil | Base (e.g., DIPEA); Optional Catalyst (e.g., KI) | 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile | google.comgoogle.com |

| 3 | 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile | (R)-3-Aminopiperidine derivative | Trelagliptin | samipubco.com |

While substituted benzonitriles are a core structural feature in many non-steroidal androgen receptor antagonists, specific examples detailing the use of this compound as a direct precursor in the synthesis of these compounds are not widely documented in peer-reviewed scientific literature. The development of such agents often relies on different substitution patterns on the benzonitrile ring to achieve high binding affinity for the androgen receptor.

The development of anti-proliferative compounds, particularly kinase inhibitors, often involves the synthesis of complex heterocyclic systems. ed.ac.uk Fused pyrimidine structures, such as pyrido[2,3-d]pyrimidines, are known to possess significant anticancer properties. nih.gov Although the introduction of substituted benzyl groups is a common strategy in the synthesis of these molecules, the direct application of this compound as a building block for currently recognized anti-proliferative agents is not prominently reported in available research.

The physicochemical properties of drug candidates, such as lipophilicity and the ability to cross the blood-brain barrier, are critical for the development of Central Nervous System (CNS)-active compounds. nih.gov Fluorinated aromatic compounds are of significant interest in this area. nih.gov However, a review of the scientific and patent literature does not indicate specific, widespread use of this compound as a key intermediate in the synthesis of named CNS-active drugs.

The search for novel therapeutic agents against parasitic diseases like malaria, leishmaniasis, and trypanosomiasis is an active area of pharmaceutical research. nih.govfrontiersin.orgmdpi.com Synthetic strategies often employ versatile building blocks to generate diverse molecular libraries for screening. While chloro- and fluoro-containing compounds are integral to many synthetic pathways for these agents, the specific use of this compound as a starting material or intermediate in the development of anti-malarial, anti-leishmanial, or anti-trypanosomal drugs is not extensively detailed in the current body of scientific literature.

Contribution to Agrochemical Development

Fluorobenzonitriles are recognized as important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. google.comgoogle.com The incorporation of a fluorine atom can enhance the biological activity and metabolic stability of these products. Despite the established role of the broader fluorobenzonitrile chemical class, specific examples of commercial or developmental agrochemicals that utilize this compound as a key synthetic intermediate are not widely reported in public-domain literature.

Intermediate for Herbicide Synthesis (e.g., Saflufenacil)

This compound is a key building block in the production of potent herbicides. Fluorobenzonitriles are recognized as important intermediates in the crop protection sector. google.com The compound's structure is integral to forming the core of complex herbicidal agents like Saflufenacil. While various synthesis routes exist for Saflufenacil, the fundamental steps often involve the construction of a substituted phenyl ring system, for which halogenated benzonitrile derivatives are crucial precursors. google.com

Saflufenacil is a powerful herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase, leading to the rapid desiccation and death of targeted broadleaf weeds. researchgate.net The synthesis of its core structure relies on intermediates that can be prepared from foundational molecules like this compound, where the chloromethyl and nitrile groups can be chemically modified through a series of reactions to build the final complex herbicide.

Table 1: Profile of Saflufenacil Herbicide

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide |

| Molecular Formula | C₁₇H₁₇ClF₄N₄O₅S |

| Mechanism of Action | Protoporphyrinogen Oxidase (PPO) Inhibitor |

| Primary Use | Control of broadleaf weeds in various crops |

Utilization in Complex Molecular Architecture Construction

The construction of complex molecules for pharmaceuticals, agrochemicals, and materials science often relies on versatile building blocks that allow for the controlled addition of different chemical groups. nbinno.com this compound serves this purpose effectively. Its chemically similar counterpart, 2-(Bromomethyl)-4-fluorobenzonitrile, is noted for its utility as an essential intermediate in synthesizing biologically active molecules and advanced materials like polymers and coatings. chemimpex.com The chloromethyl group is a reactive site that readily participates in nucleophilic substitution reactions, enabling the attachment of larger and more complex molecular fragments. This reactivity is fundamental to its role in building sophisticated molecular architectures.

Ligand Design in Enantioselective Catalysis

In the field of enantioselective catalysis, where the goal is to produce a specific stereoisomer of a molecule, the design of the ligand is paramount. The ligand coordinates to a metal catalyst and directs the stereochemical outcome of the reaction. Benzonitrile derivatives are utilized in the synthesis of ligands for organometallic complexes. ua.ac.be

The structure of this compound is well-suited for this application. The reactive chloromethyl group provides a convenient anchor point for attaching the molecule to a larger chiral scaffold or another part of a ligand system. Furthermore, the electronic properties of the benzonitrile ring, influenced by the electron-withdrawing nitrile group and the fluorine atom, can modulate the electronic environment of the metal center in the final catalyst. This ability to tune the ligand's steric and electronic properties is crucial for achieving high selectivity in asymmetric synthesis. The development of streamlined methods for creating structurally diverse molecules is a primary goal in modern chemistry, with significant implications for pharmaceutical and materials science research. beilstein-journals.org

Development of Functional Materials and Dyes

Functional dyes are advanced materials that exhibit specific properties in response to external stimuli like light or electricity, finding use in applications such as optoelectronics and biomedical sensors. imist.maresearchgate.netresearchgate.net Benzonitrile derivatives are important precursors in the synthesis of these materials, including dyes and pigments. google.comnbinno.comchemimpex.com

The fluorobenzonitrile core of this compound is a valuable chromophore (the part of a molecule responsible for its color). The combination of the nitrile and fluorine substituents influences the molecule's photophysical properties. The chloromethyl group acts as a reactive handle, allowing chemists to covalently incorporate this chromophoric unit into larger systems, such as polymers or other complex dye structures. For instance, related dihalogenated benzonitriles are used to synthesize Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diode (OLED) applications. ossila.com This synthetic versatility makes this compound a useful building block for creating novel functional materials with tailored optical and electronic properties.

Table 2: Related Benzonitrile Derivatives and Their Applications

| Compound Name | Key Feature(s) | Application Area(s) |

|---|---|---|

| 4-Fluorobenzonitrile (B33359) | Fluorinated building block | Pharmaceuticals, agrochemicals, dyes, organic electronics chemimpex.com |

| 2-Bromo-5-fluorobenzonitrile | Dihalogenated with differential reactivity | TADF dyes for OLEDs, antitumor agents ossila.com |

| 4-Bromo-3-fluorobenzonitrile | Multiple reactive functional groups | Active pharmaceutical ingredients, phosphorescent dyes ossila.com |

| 3-Hydroxy-4-(trifluoromethyl)benzonitrile | Trifluoromethyl and hydroxyl groups | Pharmaceutical intermediates, material science nbinno.com |

Iv. Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural analysis of 2-(Chloromethyl)-4-fluorobenzonitrile. While this compound is cited in patent literature as a chemical intermediate, detailed experimental spectra are not widely published. google.com However, based on its molecular structure, the expected spectroscopic features can be predicted.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the chloromethyl group and the three aromatic protons.

Chloromethyl Protons (-CH₂Cl): A singlet would be anticipated for the two protons of the chloromethyl group. This signal would likely appear in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They would typically resonate in the δ 7.2-7.8 ppm region. The proton at position 3 (adjacent to the chloromethyl group) would likely be a doublet of doublets. The proton at position 5 would be a doublet of doublets of doublets, and the proton at position 6 would be a doublet of doublets.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each of the eight unique carbon atoms in the molecule.

Nitrile Carbon (-CN): The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached fluorine, nitrile, and chloromethyl groups. The carbon attached to the fluorine atom would show a large coupling constant (¹JC-F).

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would likely appear in the range of δ 40-50 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂Cl | ~4.5 - 5.0 | Singlet |

| ¹H | Aromatic C-H | ~7.2 - 7.8 | Multiplets (Doublets of doublets, etc.) |

| ¹³C | -CN | ~115 - 120 | Singlet (or doublet due to long-range C-F coupling) |

| ¹³C | Aromatic C-F | Variable | Doublet (large ¹JC-F coupling) |

| ¹³C | Aromatic C-H / C-C | ~110 - 140 | Doublets (due to C-F coupling) |

| ¹³C | -CH₂Cl | ~40 - 50 | Singlet (or triplet due to C-H coupling in coupled spectra) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₅ClFN. The calculated monoisotopic mass is 169.00945 Da. A key feature in the mass spectrum would be the characteristic isotopic pattern of the chlorine atom, with two peaks for the molecular ion [M]⁺ and related fragments in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of Cl, HCl, and CN moieties.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Nitrile | C≡N | ~2220 - 2240 | Stretching |

| Aromatic Ring | C=C | ~1450 - 1600 | Stretching |

| Aryl-Fluoride | C-F | ~1200 - 1270 | Stretching |

| Alkyl Halide | C-Cl | ~650 - 800 | Stretching |

| Aromatic C-H | C-H | ~3000 - 3100 | Stretching |

| Alkyl C-H | C-H | ~2850 - 3000 | Stretching |

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The spectrum would likely show absorptions characteristic of a substituted benzene ring, typically below 300 nm. Specific experimental data for this compound is not available in the surveyed literature.

FTMW spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase, from which a very precise molecular geometry can be derived. While this technique has been applied to study various fluorinated benzonitrile (B105546) isomers, specific FTMW data for this compound has not been reported. mdpi.com

Computational Chemistry and Mechanistic Elucidation

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) is a common method used to investigate the properties of molecules like this compound. derpharmachemica.comutexas.edu Such studies can provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties.

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: The calculation of vibrational frequencies can predict the IR and Raman spectra. nih.gov This theoretical spectrum can aid in the assignment of experimental IR bands to specific molecular motions.

Electronic Properties: Computational methods can determine key electronic properties. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. emerginginvestigators.orgnih.gov Electrostatic potential (ESP) maps can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact in chemical reactions. nih.gov

Mechanistic Elucidation: For reactions involving this compound, such as its condensation step in the synthesis of Trelagliptin, computational modeling can be used to map out the reaction pathway. google.com By calculating the energies of reactants, transition states, and products, chemists can elucidate the reaction mechanism and understand factors controlling reaction rates and selectivity. utrgv.edumdpi.com

These computational approaches provide a theoretical framework that complements experimental findings and can guide further synthetic and analytical efforts. chemrxiv.org

Ab Initio and DFT Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) are cornerstone quantum chemical methods for investigating the electronic structure and geometry of molecules. mdpi.com For this compound, these calculations are instrumental in determining its most stable three-dimensional arrangement, or conformation, by mapping the potential energy surface. ekb.eg

The computational process involves optimizing the molecular geometry to locate the lowest energy configuration of the atoms. analis.com.my DFT methods, such as the widely used B3LYP functional, paired with a suitable basis set like 6-311++G(d,p), are standard for the full geometry optimization of analogous aromatic nitriles. analis.com.my Such calculations would precisely determine the preferential rotational position (torsional angles) of the chloromethyl (-CH₂Cl) group in relation to the fluorobenzonitrile ring. Furthermore, the thermodynamic parameters of different conformers can be calculated to assess their relative stability.

Interactive Data Table: Theoretical Approaches to Conformational Analysis

| Computational Method | Basis Set | Key Parameters Calculated | Purpose |

| Ab Initio (e.g., Hartree-Fock) | e.g., 6-31G(d,p) | Molecular geometry, vibrational frequencies | Provides a fundamental, albeit less accurate, understanding of the molecular structure. |

| Density Functional Theory (DFT) (e.g., B3LYP) | e.g., 6-311++G(d,p) | Optimized geometry, potential energy surface, torsional barriers | Determines the most stable conformers and the energy required for rotation around single bonds. ekb.eganalis.com.my |

Mechanistic Pathway Predictions and Validation

Computational modeling is a valuable tool for predicting the most probable pathways of chemical reactions involving this compound. By simulating transition states and reaction intermediates, researchers can gain insight into the molecule's likely reactive behavior. The chloromethyl group, for example, is a known reactive site for nucleophilic substitution reactions.

DFT calculations can be utilized to model the complete reaction pathway of such a substitution. This involves computing the energy profile along the reaction coordinate, pinpointing the structure of the transition state, and calculating the activation energy. This data is critical for predicting the feasibility and rate of a given reaction. While specific studies on this compound are not presently available in the literature, the development of machine learning models for predicting reaction outcomes and mechanisms across a broad spectrum of organic chemistry holds future promise for application to this compound. arxiv.orgarxiv.orgnih.govnih.gov

Quantum Chemical Studies on Molecular Interactions

Quantum chemical methods are essential for studying the non-covalent interactions between this compound and other molecules, which is fundamental to understanding its behavior in diverse chemical and biological settings. nih.gov Techniques such as Hirshfeld surface analysis, which has been successfully applied to the related molecule 2-amino-4-chlorobenzonitrile, can identify and quantify intermolecular forces like hydrogen bonds and van der Waals interactions. analis.com.my

For this compound, such computational studies would focus on how the electronegative fluorine and chlorine atoms, as well as the nitrile group, participate in intermolecular bonding. The molecular electrostatic potential (MESP) surface can also be calculated to visualize electron-rich and electron-poor regions, thereby predicting how the molecule might interact with other species. researchgate.net This is particularly valuable for understanding potential interactions with biological macromolecules, such as enzymes or receptors. nih.gov

Interactive Data Table: Methods for Analyzing Molecular Interactions

| Analysis Method | Information Gained | Relevance |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. analis.com.my | Helps in understanding crystal packing and the dominant intermolecular forces. |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-deficient regions of the molecule. researchgate.net | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes the nature of chemical bonds and intermolecular interactions. researchgate.net | Provides a detailed understanding of the strength and type of molecular interactions. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies focus on developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Although no specific QSAR studies involving this compound have been published, the general methodology would involve analyzing a series of its analogues to understand how structural modifications influence a specific biological outcome.

In a hypothetical QSAR study, a range of molecular descriptors for this compound and its derivatives would be computed. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical in nature (e.g., energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals - HOMO/LUMO). Statistical methods are then employed to derive an equation that links these descriptors to the observed biological activity. nih.gov Such predictive models are of great importance in medicinal chemistry for forecasting the activity of novel, yet-to-be-synthesized compounds and for guiding the rational design of more potent therapeutic agents. nih.gov

V. Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's increasing focus on sustainability is driving research into greener synthetic routes for key intermediates like 2-(Chloromethyl)-4-fluorobenzonitrile. uniroma1.it Future efforts will likely concentrate on minimizing environmental impact by adhering to the principles of green chemistry. sruc.ac.uk Traditional syntheses often involve multi-step processes with hazardous reagents and solvents. sruc.ac.uk Emerging research is anticipated to explore alternative pathways that improve atom economy, reduce waste, and utilize more benign reagents.

Key areas of investigation include the development of catalytic systems that can replace stoichiometric reagents, the use of environmentally friendly solvents such as water or supercritical fluids, and the implementation of energy-efficient reaction conditions, potentially aided by microwave or ultrasonic irradiation. sruc.ac.ukresearchgate.net For instance, adapting halogen exchange reactions, a common method for producing fluorinated aromatics, to use non-toxic catalysts and recyclable solvent systems is a promising avenue. google.com The goal is to develop processes that are not only more cost-effective and efficient but also inherently safer and more sustainable. uniroma1.itsruc.ac.uk

Table 1: Green Chemistry Principles and Potential Applications in Synthesis

| Green Chemistry Principle | Potential Application to this compound Synthesis |

|---|---|

| Waste Prevention | Developing one-pot or cascade reactions to reduce intermediate isolation steps and solvent use. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous chlorinating agents with safer alternatives; avoiding toxic solvents. |

| Designing Safer Chemicals | While the target molecule is fixed, designing safer synthetic pathways to produce it is key. |

| Safer Solvents and Auxiliaries | Shifting from chlorinated solvents or dipolar aprotic solvents to greener alternatives like ionic liquids, water, or bio-solvents. |

| Catalysis | Employing recyclable heterogeneous or homogeneous catalysts to replace stoichiometric reagents, enhancing efficiency and reducing waste. |

Novel Reactivity and Cascade Reactions

The unique combination of a reactive chloromethyl group and a cyano group on a fluorinated benzene (B151609) ring makes this compound an ideal substrate for exploring novel reactivity and complex cascade reactions. Cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.gov

Future research will likely focus on designing new cascade sequences initiated by the functional groups of this compound. The electrophilic chloromethyl group can serve as an entry point for nucleophilic attack, triggering subsequent intramolecular cyclizations or rearrangements involving the nitrile group. nih.govresearchgate.net For example, base-promoted reactions with suitable pronucleophiles could lead to the efficient synthesis of diverse heterocyclic scaffolds, such as isoindolinones, which are prevalent in bioactive molecules. nih.govresearchgate.net Investigating these reactions under mild, metal-free conditions would align with green chemistry principles. nih.gov Density Functional Theory (DFT) studies could play a crucial role in understanding the mechanisms of these complex transformations and predicting their outcomes. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and control. europa.eupharmtech.com this compound is a prime candidate for integration into flow chemistry platforms, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. europa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange and mixing, mitigating risks associated with runaway reactions. europa.eu

Furthermore, the role of this compound as a versatile building block makes it highly suitable for use in automated synthesis platforms. chemrxiv.org These systems enable the rapid and iterative synthesis of compound libraries for drug discovery and materials science. chemrxiv.orgsynplechem.com For instance, the compound could be incorporated into automated workflows performing sequential cross-coupling and nucleophilic substitution reactions to generate diverse molecular architectures. chemrxiv.org This approach significantly accelerates the discovery of new functional molecules by allowing researchers to synthesize and screen large numbers of derivatives with high efficiency. synplechem.com

Table 2: Advantages of Flow Chemistry for Reactions of this compound

| Feature | Benefit in Flow Chemistry |

|---|---|

| Enhanced Safety | Superior temperature control for exothermic reactions; minimized volume of hazardous intermediates at any given time. europa.eu |

| Improved Control | Precise control over residence time, temperature, and stoichiometry, leading to higher yields and purities. |

| Scalability | Seamless scaling from laboratory to production scale by extending operation time or using parallel reactors. researchgate.net |

| Process Intensification | Ability to use high temperatures and pressures safely, accelerating reaction rates. |

| Automation | Integration with online monitoring and automated control systems for consistent and reproducible synthesis. beilstein-journals.org |

Exploration of New Biological and Material Applications

While this compound is primarily a synthetic intermediate, its structural motifs are found in a variety of functional molecules. Future research is expected to leverage this compound as a key building block to explore novel applications in medicinal chemistry and materials science. chemimpex.com

In medicinal chemistry, the fluorobenzonitrile scaffold is a common feature in kinase inhibitors and other targeted therapies. The chloromethyl group provides a reactive handle for linking the scaffold to other fragments, making it valuable for synthesizing libraries of potential drug candidates. There is significant potential in using this compound for the development of Proteolysis-Targeting Chimeras (PROTACs), where the chloromethyl group can be used to attach the molecule to an E3 ligase ligand. Derivatives could also be investigated as microtubule-destabilizing agents for anticancer applications. nih.gov

In materials science, the reactivity of the chloromethyl group allows for the incorporation of the fluorinated aromatic unit into polymers. chemimpex.com This could be exploited to create advanced materials such as hyper-cross-linked polymers with high surface areas for adsorption and catalysis, or functional coatings with enhanced thermal stability and specific electronic properties. chemimpex.comsmolecule.com

Advanced Characterization and In Situ Monitoring Techniques

A deeper understanding of the reactions involving this compound necessitates the use of advanced characterization and in situ monitoring techniques. While standard methods like NMR, FT-IR, and mass spectrometry are essential for final product characterization, real-time monitoring provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Process Analytical Technology (PAT) tools, such as in situ FTIR (ReactIR) and Raman spectroscopy, can be integrated into both batch and flow reactors to track the concentration of reactants, products, and byproducts as the reaction progresses. This allows for precise reaction control, optimization, and ensures process safety and reproducibility. For solid-state characterization of derivatives, advanced techniques like solid-state NMR (ssNMR) and X-ray crystallography are crucial for understanding polymorphism and structure-property relationships. fda.govmdpi.com

Theoretical Predictions for Undiscovered Applications

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the properties and potential applications of molecules before they are synthesized. For this compound and its derivatives, theoretical predictions can guide research and open up previously undiscovered avenues.

In silico screening and molecular docking studies can be used to identify potential new biological targets for derivatives of this compound. nih.gov By modeling the interactions between a virtual library of compounds and the binding sites of various proteins, researchers can prioritize the synthesis of molecules with the highest probability of biological activity. nih.gov Similarly, quantum chemical calculations, such as Density Functional Theory (DFT), can predict the molecule's electronic properties, reactivity, and spectral characteristics. nih.gov This information can guide the development of new reactions and help in the design of novel functional materials with tailored optical or electronic properties.

Q & A

Q. What are the optimized synthetic routes for 2-(Chloromethyl)-4-fluorobenzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or nucleophilic substitution of fluorinated benzyl precursors. Key reagents include fluorinating agents (e.g., KF or Selectfluor) and chloromethylation agents like chloromethyl methyl ether. Reaction conditions such as temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) critically impact yield and purity. For example, excessive heat may lead to decomposition, while improper solvent selection can reduce nucleophilic substitution efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl and chloromethyl groups). For instance, aromatic protons appear at δ 7.2–7.8 ppm, while the chloromethyl group shows a singlet near δ 4.5 ppm .

- Mass spectrometry : Exact mass analysis (e.g., m/z 169.0 for [M+H]+) and fragmentation patterns to validate molecular weight and functional groups .

- Elemental analysis : To verify C, H, N, Cl, and F percentages against theoretical values (e.g., C: 54.05%, Cl: 22.79%) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Side products may arise from:

- Over-fluorination : Uncontrolled fluorination can yield polyhalogenated by-products. Mitigation involves using stoichiometric fluorinating agents and monitoring reaction progress via TLC .

- Oxidation of the nitrile group : Strong oxidizing agents may convert nitriles to carboxylic acids. Inert atmospheres (N/Ar) and reducing conditions (e.g., NaBH) are recommended .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) studies reveal that the electron-withdrawing nitrile and fluorine groups activate the chloromethyl moiety for nucleophilic attack. Transition state analysis shows lower activation energies for reactions with amines (e.g., pyrrolidine) compared to thiols, aligning with experimental kinetic data .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in catalytic yields (e.g., 40–85%) often stem from:

- Catalyst selection : Pd(PPh) vs. CuI/ligand systems, where the latter favors Ullmann-type couplings.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Pd-catalyzed reactions but may deactivate Cu catalysts. Systematic screening of catalysts, ligands, and solvents is advised, with rigorous control of moisture and oxygen levels .

Q. How can researchers design derivatives of this compound for targeted biological activity?

Rational design involves:

- Bioisosteric replacement : Substituting the chloromethyl group with bioisosteres like trifluoromethyl to enhance metabolic stability.

- Structure-Activity Relationship (SAR) studies : Modifying the fluorophenyl ring to optimize interactions with enzyme active sites (e.g., cytochrome P450 isoforms). Computational docking and in vitro enzyme inhibition assays are critical for validation .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Waste disposal : Neutralize acidic/by-product gases (e.g., HCl) with NaOH scrubbers before disposal .

Q. How can researchers address solubility challenges in reaction setups?

- Co-solvent systems : Mix polar (acetonitrile) and non-polar (toluene) solvents to balance substrate solubility and reaction kinetics.

- Microwave-assisted synthesis : Enhances dissolution and reduces reaction times for poorly soluble intermediates .

Data-Driven Insights

-

Reaction Optimization Table :

Condition Yield (%) Purity (%) By-Products KF, DMF, 100°C 72 98 4-Fluorobenzonitrile (3%) Selectfluor, THF, 80°C 85 95 None detected

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.